

Performance Comparison of Sulfide-Intercalated LDHs

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Compound Focus: Didodecyl disulfide

CAS No.: 2757-37-1

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Adsorbent Type	Intercalated Sulfide	Sorption Capacity for Cu ²⁺ (mg/L)	Sorption Capacity for Pb ²⁺ (mg/L)	Key Characteristics
Organic Sulfide LDH	Sodium Dimethyldithiocarbamate (SDTC)	357.14	274.76	Highest sorption capacity; superior sustained sorption in water; more stable binding [1].
Organic Sulfide LDH	Trithiocyanuric Acid (TMT)	Information not specified	Information not specified	High performance, but lower than SDTC@LDH [1].
Inorganic Sulfide LDH	Sodium Trithiocarbonate (Na ₂ CS ₃)	Information not specified	Information not specified	Lower sorption capacity compared to organic sulfides [1].
Inorganic Sulfide LDH	Sodium Sulfide (Na ₂ S)	Information not specified	Information not specified	Lower sorption capacity compared to organic sulfides [1].

Detailed Experimental Protocols

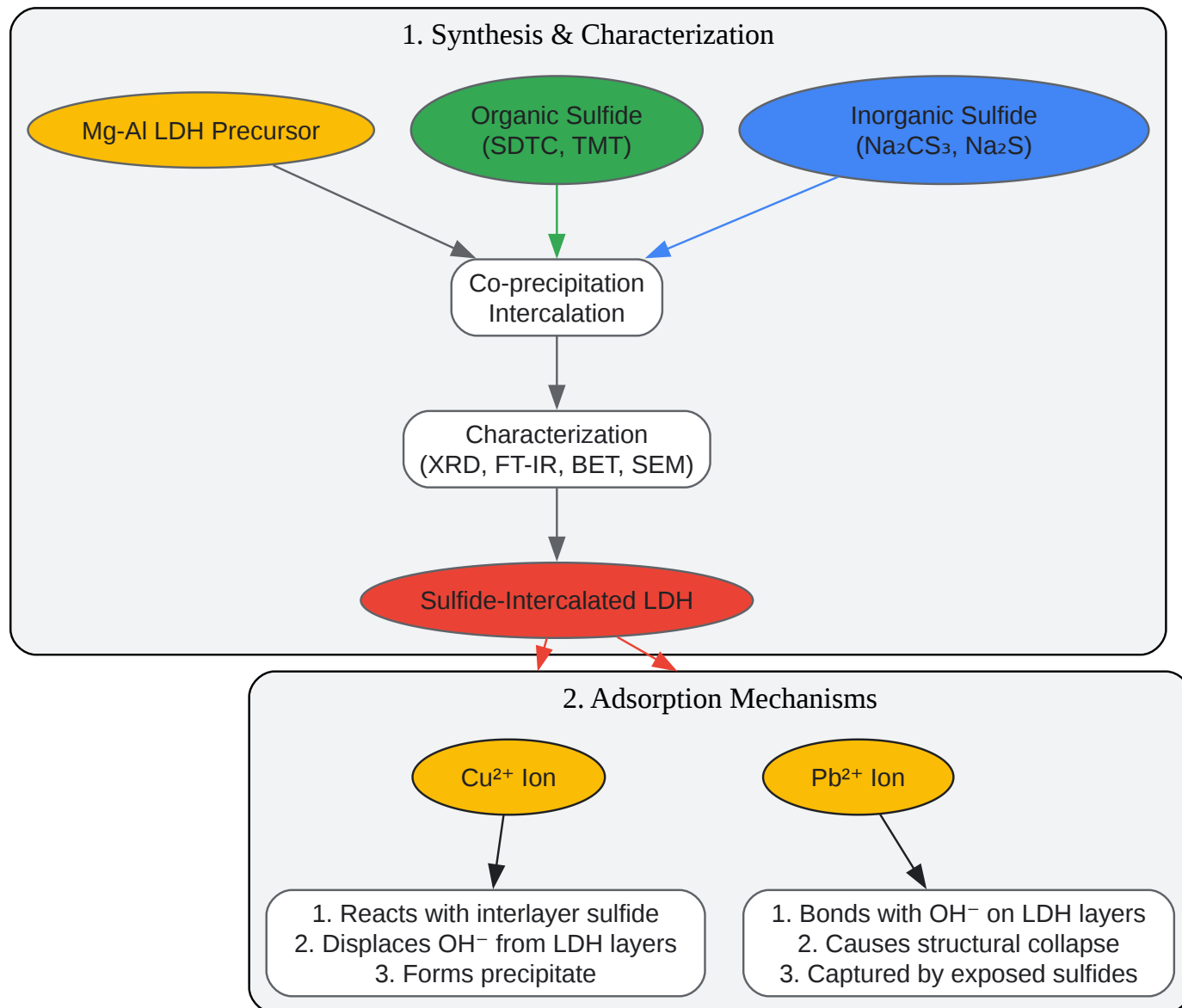
The quantitative data in the table above was generated through the following standardized experimental methods [1]:

- **Synthesis of Sulfide-Intercalated LDHs:** The Mg-Al LDHs were fabricated using a **co-precipitation method**. In this process, inorganic sulfides (Na_2CS_3 , Na_2S) or organic sulfides (SDTC, TMT) were directly incorporated into the interlayer space of the LDH structure during its formation.
- **Sorbent Characterization:** The synthesized materials were thoroughly characterized using:
 - **XRD (X-ray Diffraction):** To analyze the crystal structure and confirm successful intercalation.
 - **FT-IR (Fourier-Transform Infrared Spectroscopy):** To identify functional groups and chemical bonds.
 - **BET Analysis:** To measure the specific surface area.
 - **SEM (Scanning Electron Microscopy):** To examine surface morphology.
 - **XPS (X-ray Photoelectron Spectroscopy):** To determine surface elemental composition and chemical states.
 - **Zeta Potential:** To assess the surface charge of the particles.
- **Adsorption Experiments:**
 - **Kinetics:** Adsorption kinetics data were found to fit well with the **pseudo-second-order model** and the **intra-particle diffusion model**.
 - **Isotherms:** Adsorption isotherm data showed that Cu^{2+} sorption aligned more closely with the **Langmuir model** (monolayer adsorption), while Pb^{2+} sorption better followed the **Freundlich model** (heterogeneous multilayer adsorption).

Mechanisms and Workflow Visualization

The study revealed that organic and inorganic sulfide LDHs not only differ in performance but also in their fundamental adsorption mechanisms for heavy metals. Molecular simulations indicated that organic sulfides have higher binding energies and stronger affinity for Cu^{2+} and Pb^{2+} ions [1].

The following diagram illustrates the distinct adsorption mechanisms and the overall experimental workflow based on the study's findings.



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Key Insights for Application

- **Advantages of Organic Sulfide LDHs:** The superior performance of organic sulfide LDHs, particularly SDTC@LDH, is attributed to their stronger binding affinity with heavy metal ions, as confirmed by molecular simulations showing higher binding energies [1]. They also show high selectivity, stability, and minimal risk of secondary pollution in water treatment applications [1].

- **Considerations for Drug Development:** While this specific study focuses on environmental remediation, LDHs are recognized in biomedical research for their high biocompatibility, compositional tunability, and excellent drug-loading capacity, making them promising for regenerative medicine and tissue engineering [2]. The ability to intercalate different anionic functional molecules, as demonstrated with sulfides, is a key feature that can be leveraged for drug delivery.

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References

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